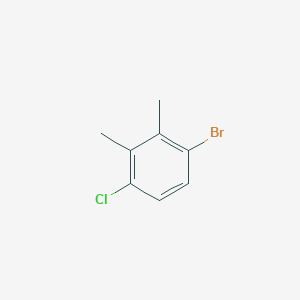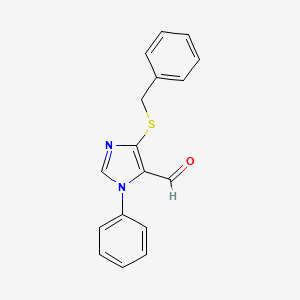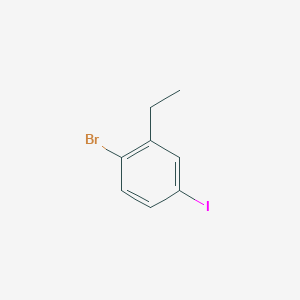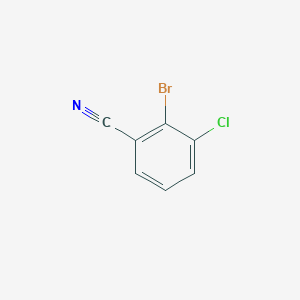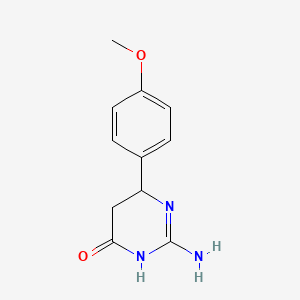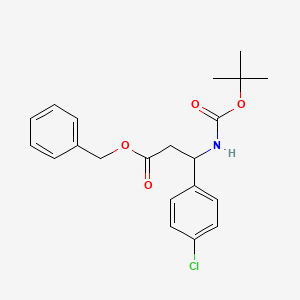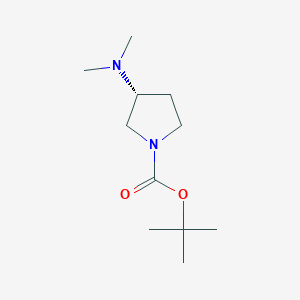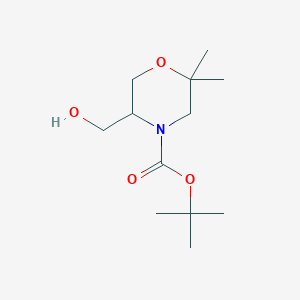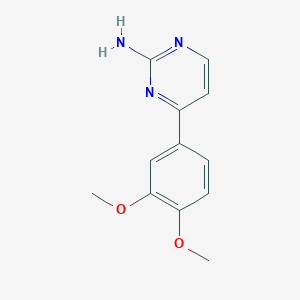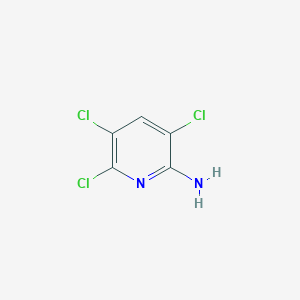
3,5,6-Trichloropyridin-2-amine
Overview
Description
3,5,6-Trichloropyridin-2-amine is a useful research compound. Its molecular formula is C5H3Cl3N2 and its molecular weight is 197.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that this compound is a derivative of triclopyr, a systemic foliar herbicide and fungicide . Therefore, it might share similar targets with Triclopyr, which primarily acts on broadleaf weeds and fungi .
Mode of Action
Triclopyr acts by mimicking the plant growth hormone auxin, causing uncontrolled growth and eventual death of the target plants .
Biochemical Pathways
3,5,6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is known to undergo microbial degradation . Two possible degradation pathways have been proposed: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway . It’s plausible that 3,5,6-Trichloropyridin-2-amine, being structurally similar to TCP, may undergo similar biochemical transformations.
Pharmacokinetics
For instance, TCP is known to be highly water-soluble and mobile in soil, which could influence the bioavailability of this compound .
Result of Action
For instance, Triclopyr causes uncontrolled growth in plants, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its parent compound, TCP, is known to be highly soluble in water and mobile in soil, which can affect its distribution and persistence in the environment . Furthermore, microbial activity, which plays a crucial role in the degradation of TCP, can be influenced by factors such as temperature, pH, and the presence of other contaminants .
Biochemical Analysis
Biochemical Properties
3,5,6-Trichloropyridin-2-amine plays a significant role in biochemical reactions, particularly in the degradation of certain pollutants. It interacts with enzymes such as flavin adenine dinucleotide (FADH2)-dependent monooxygenase, which is involved in the initial step of its degradation. The compound is dechlorinated to form intermediate metabolites, which are further processed by other enzymes like flavin reductase and transcriptional regulators . These interactions highlight the compound’s role in detoxification and biodegradation pathways.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can influence the expression of genes involved in detoxification and stress responses. Additionally, the compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the production of reactive oxygen species, impacting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for monooxygenases, which catalyze its dechlorination. This process involves the transfer of electrons and the formation of intermediate metabolites. The compound can also inhibit or activate other enzymes, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that it can persist in certain conditions, leading to prolonged effects on cellular function. The degradation products of the compound can also have distinct biochemical activities, further influencing cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects. Studies have observed threshold effects, where a certain concentration of the compound is required to elicit a response. High doses can result in adverse effects such as enzyme inhibition, oxidative stress, and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation. The compound is metabolized by enzymes such as monooxygenases and reductases, leading to the formation of intermediate metabolites. These metabolites are further processed by other enzymes, resulting in the detoxification and removal of the compound from the system. The metabolic pathways also involve interactions with cofactors like FADH2 and transcriptional regulators .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biochemical activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of the compound can impact its activity and its interactions with other biomolecules .
Properties
IUPAC Name |
3,5,6-trichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPWUZFIHQBDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


